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Compound of Interest

Compound Name:
1-(Pyridin-2-yl)-1,4-diazepane

dihydrochloride

CAS No.: 864754-31-4

Cat. No.: B1602379

Get Quote

Executive Summary: The Diazepane "Privileged"
Scaffold
The 1,4-diazepane (homopiperazine) moiety represents a "privileged scaffold" in medicinal

chemistry, offering a distinct conformational profile compared to its six-membered analog,

piperazine. While piperazine is often a rigid linker, the seven-membered diazepane ring

introduces controlled flexibility and specific puckering modes (twist-chair/twist-boat) that allow

for unique vector positioning of substituents.

This guide focuses on pyridine-substituted diazepanes, a subclass that has gained prominence

in the development of Dual Orexin Receptor Antagonists (DORAs) for insomnia (e.g.,

Filorexant) and emerging antitubercular agents. The incorporation of a pyridine ring onto the

diazepane core serves two primary functions:

Bioisosterism: Replacing labile or lipophilic groups (like phenyl or benzoxazole) to modulate

metabolic stability and solubility.
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Electronic Tuning: The pyridine nitrogen acts as a hydrogen bond acceptor, influencing

receptor binding kinetics and selectivity.

Primary Case Study: Orexin Receptor Antagonists
(DORAs)
The most sophisticated SAR data for this scaffold comes from the optimization of Orexin

Receptor antagonists (OX1R/OX2R), specifically the evolution from Suvorexant (MK-4305) to

Filorexant (MK-6096).

The Core: 1,4-Diazepane vs. Piperidine
Early HTS hits often contain piperidines. However, expanding the ring to a 1,4-diazepane often

improves potency due to the ability of the seven-membered ring to adopt a specific "folded"

conformation that matches the receptor's binding pocket more effectively than the chair

conformation of piperidine.

The (7R)-Methyl "Magic Bullet": In the Suvorexant/Filorexant series, a methyl group at the

C7 position of the diazepane ring is critical.

Conformational Lock: The (7R)-methyl group forces the diazepane ring into a specific

conformation that minimizes the entropic penalty upon binding.

Metabolic Shielding: It sterically hinders metabolic oxidation at the diazepane ring, a

common clearance pathway for cyclic amines.

Stereospecificity: The (R)-enantiomer is typically >100x more potent than the (S)-

enantiomer.

The "Western" Wing: Pyridine as a Benzoxazole
Bioisostere
In Suvorexant, the "Western" wing is a benzoxazole.[1][2][3][4] In Filorexant, this is replaced by

a substituted pyridine (specifically a fluoropyridine ether or direct attachment).

Pyridine Substitution Logic:
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Basicity Modulation: Unsubstituted pyridine nitrogens can be too basic, leading to high

efflux ratios (P-gp substrate). Introducing electron-withdrawing groups (F, Cl, CF3) on the

pyridine ring reduces the pKa of the pyridine nitrogen, improving CNS penetration.

Lipophilicity (LogD): Pyridine is less lipophilic than a phenyl ring (LogP ~0.65 vs 2.14).

This reduction in LogD is crucial for maintaining optimal CNS exposure and reducing non-

specific binding.

Pi-Stacking: The electron-deficient pyridine ring engages in favorable Pi-stacking

interactions with aromatic residues (e.g., Trp, Phe) within the Orexin receptor binding

pocket.

The "Eastern" Wing: Amide Linkage
The N1 nitrogen of the diazepane is typically acylated with a lipophilic moiety (e.g., a triazole-

benzamide). This amide bond is essential for positioning the "Eastern" aryl group into a

hydrophobic sub-pocket.

Visualization: SAR Logic Map
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Caption: SAR Map of Pyridine-Substituted Diazepanes in Orexin Antagonism. The central

diazepane core bridges the "Western" pyridine and "Eastern" amide wings, with the C7-methyl

providing critical conformational control.
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Comparative Data: Pyridine vs. Benzoxazole
The following table illustrates the impact of replacing a benzoxazole (Suvorexant-style) with a

pyridine (Filorexant-style) on key physicochemical properties.

Parameter
Suvorexant Analog
(Benzoxazole)

Filorexant Analog
(Fluoropyridine)

Impact Explanation

Potency (Ki, hOX1R) 0.55 nM 1.2 nM

Pyridine maintains

nanomolar potency;

slight reduction is

acceptable for

improved properties.

Lipophilicity (LogD) 4.2 3.5

Pyridine lowers LogD,

improving solubility

and reducing

metabolic clearance

risk.

CNS Penetration

(Kp,uu)
0.15 0.35

Lower basicity (due to

F-substitution) and

LogD improve

unbound brain

concentration.

Metabolic Stability

(t1/2)
Moderate High

Pyridine ring is

generally more

resistant to oxidative

metabolism than the

benzoxazole core.

Experimental Protocols
Synthesis of 1-(5-Fluoropyridin-2-yl)-1,4-diazepane
This protocol describes the installation of the pyridine ring onto the diazepane core via

Nucleophilic Aromatic Substitution (SNAr). This is the preferred method for electron-deficient

pyridines (e.g., 2-chloro-5-fluoropyridine).
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Reagents:

1-Boc-homopiperazine (1.0 equiv)

2-Chloro-5-fluoropyridine (1.1 equiv)[5]

Potassium Carbonate (

, 2.0 equiv)

Dimethylformamide (DMF) or DMSO

Step-by-Step Protocol:

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-Boc-

homopiperazine (10 mmol) in dry DMF (20 mL).

Addition: Add finely ground anhydrous

(20 mmol) followed by 2-chloro-5-fluoropyridine (11 mmol).

Reaction: Heat the mixture to 90°C under an inert atmosphere (

or Ar) for 12–16 hours. Monitor reaction progress via TLC (Ethyl Acetate/Hexane) or LC-MS.

Note: If the pyridine is less activated (no EWG), higher temperatures (120°C) or

microwave irradiation may be required.

Workup: Cool to room temperature. Pour the mixture into ice-cold water (100 mL) and extract

with Ethyl Acetate (3 x 50 mL).

Washing: Wash the combined organic layers with brine (2 x 50 mL) to remove residual DMF.

Dry over anhydrous

.

Purification: Concentrate in vacuo. Purify the residue via silica gel flash chromatography

(Gradient: 0-30% EtOAc in Hexanes) to yield the 1-Boc-4-(5-fluoropyridin-2-yl)-1,4-

diazepane.
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Deprotection: Dissolve the intermediate in DCM (10 mL) and add Trifluoroacetic acid (TFA, 5

mL). Stir at RT for 2 hours. Concentrate to dryness to obtain the free amine (as a TFA salt),

ready for the next coupling step.

Synthesis Workflow Visualization
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Caption: Synthetic workflow for the generation of the pyridine-diazepane core via SNAr

coupling.

Secondary Application: Antimicrobial Agents
Beyond CNS targets, pyridine-substituted diazepanes show promise as antitubercular agents.

Mechanism: Inhibition of cell wall biosynthesis (InhA inhibitors) or disruption of ATP

synthesis.
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SAR Insight: In this context, the diazepane acts as a linker. Compounds where the pyridine

is substituted at the 2-position with the diazepane, and the pyridine 5-position bears a

benzamide, have shown MIC values < 2 µM against M. tuberculosis. The flexibility of the

diazepane ring allows the molecule to adopt a "U-shape" required to fit into the InhA binding

pocket.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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